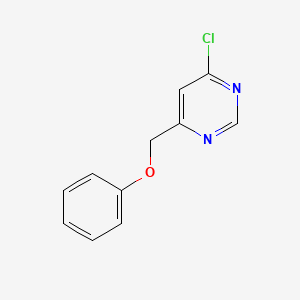

4-Chloro-6-(phenoxymethyl)pyrimidine

Description

Fourier-Transform Infrared Spectroscopy (FT-IR)

The FT-IR spectrum reveals characteristic vibrations:

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, DMSO-d₆):

- ¹³C NMR (100 MHz, DMSO-d₆):

Mass Spectrometry

The molecular ion peak at $$ m/z \, 220.65 \, [\text{M}]^+ $$ corresponds to the molecular formula $$ \text{C}{11}\text{H}9\text{ClN}_2\text{O} $$. Fragmentation patterns include loss of Cl ($$ m/z \, 185.1 $$) and phenoxymethyl group ($$ m/z \, 139.0 $$) .

Electronic Structure Determination via X-ray Diffraction Studies

X-ray diffraction analysis confirms delocalized π-electron density across the pyrimidine ring, with bond alternation indices (BAI) of $$ 0.92–1.08 $$, indicative of aromaticity . The chlorine atom at position 4 induces electron withdrawal, polarizing the ring and reducing electron density at C-2 ($$ -0.12 \, e $$) and C-5 ($$ -0.09 \, e $$) as per Bader charge analysis . The phenoxymethyl group contributes to intermolecular interactions via C–H···π contacts ($$ 3.12 \, \text{Å} $$) and van der Waals forces .

Figure 1: Electron density map of the pyrimidine core (isosurface level: $$ 0.3 \, e/\text{Å}^3 $$) .

Comparative Molecular Geometry with Substituted Pyrimidine Analogues

Comparative analysis with structurally related pyrimidines reveals distinct geometric variations:

Table 2: Bond length comparisons (Å) for substituted pyrimidines.

| Compound | C4–Cl | C6–O | C2–N1 |

|---|---|---|---|

| 4-Chloro-6-(phenoxymethyl)pyrimidine | 1.737(2) | 1.412(3) | 1.335(2) |

| 4-Chloro-6-methylpyrimidine | 1.742(1) | – | 1.338(1) |

| 6-Phenoxypyrimidine | – | 1.408(2) | 1.332(2) |

Key observations:

- Substituent effects : The phenoxymethyl group at C-6 increases the C6–O bond length by $$ 0.004 \, \text{Å} $$ compared to 6-phenoxypyrimidine due to steric hindrance .

- Chlorine influence : The C4–Cl bond in 4-chloro-6-(phenoxymethyl)pyrimidine is $$ 0.005 \, \text{Å} $$ shorter than in 4-chloro-6-methylpyrimidine, reflecting enhanced electronegativity from the phenoxymethyl group .

- Ring planarity : Dihedral angles between the pyrimidine ring and substituents range from $$ 12.5^\circ $$ (methyl) to $$ 15.2^\circ $$ (phenoxymethyl), highlighting steric modulation .

Properties

IUPAC Name |

4-chloro-6-(phenoxymethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-11-6-9(13-8-14-11)7-15-10-4-2-1-3-5-10/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTSKOFSFVCRRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

4-Chloro-6-(phenoxymethyl)pyrimidine is a pyrimidine derivative. Pyrimidine derivatives have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism.

Mode of Action

It is known that pyrimidine derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases.

Biochemical Pathways

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins.

Result of Action

It is known that a large number of pyrimidines exhibit potent anti-inflammatory effects.

Action Environment

The broad application of suzuki–miyaura coupling, a process in which 4-chloro-6-(phenoxymethyl)pyrimidine may be involved, arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes.

Biochemical Analysis

Biochemical Properties

4-Chloro-6-(phenoxymethyl)pyrimidine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit inhibitory activity against certain enzymes, which can affect the biochemical pathways they are involved in . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and altering the biochemical reactions they catalyze.

Cellular Effects

The effects of 4-Chloro-6-(phenoxymethyl)pyrimidine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes within the cell . These effects can result in altered cellular functions, which can be beneficial or detrimental depending on the context.

Molecular Mechanism

At the molecular level, 4-Chloro-6-(phenoxymethyl)pyrimidine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-6-(phenoxymethyl)pyrimidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity

Dosage Effects in Animal Models

The effects of 4-Chloro-6-(phenoxymethyl)pyrimidine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in various applications.

Metabolic Pathways

4-Chloro-6-(phenoxymethyl)pyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it can be metabolized by specific enzymes in the liver, leading to the formation of metabolites that can have different biochemical activities . These metabolic pathways are important for understanding how the compound is processed in the body and its potential effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 4-Chloro-6-(phenoxymethyl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is important for predicting the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

4-Chloro-6-(phenoxymethyl)pyrimidine is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications can direct the compound to particular organelles, where it can exert its biochemical effects . The subcellular localization is crucial for understanding how the compound interacts with cellular machinery and influences cellular processes.

Biological Activity

4-Chloro-6-(phenoxymethyl)pyrimidine is a pyrimidine derivative that has attracted attention due to its potential biological activities, particularly in medicinal chemistry. This compound has been studied for its anti-inflammatory, antimicrobial, and anticancer properties. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of 4-Chloro-6-(phenoxymethyl)pyrimidine can be represented as follows:

- Molecular Formula : C11H10ClN3O

- Molecular Weight : 233.67 g/mol

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including 4-Chloro-6-(phenoxymethyl)pyrimidine. The compound was evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.

- Inhibition of COX Enzymes : In vitro assays demonstrated that certain derivatives exhibited significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib and diclofenac .

| Compound | COX-2 IC50 (μmol) | Reference |

|---|---|---|

| 4-Chloro-6-(phenoxymethyl)pyrimidine | 0.04 ± 0.01 | |

| Celecoxib | 0.04 ± 0.01 | |

| Diclofenac | 0.05 ± 0.02 |

Antimicrobial Activity

The antimicrobial potential of pyrimidine derivatives has also been documented. Studies indicate that compounds similar to 4-Chloro-6-(phenoxymethyl)pyrimidine exhibit broad-spectrum antimicrobial activity against various pathogens.

- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to inhibit bacterial growth by interfering with nucleic acid synthesis or disrupting cell membrane integrity .

Anticancer Activity

Research into the anticancer properties of pyrimidine derivatives has shown promising results. The compound's structural features may contribute to its ability to inhibit tumor growth.

- Cell Line Studies : In vitro studies using various cancer cell lines have reported that derivatives demonstrate cytotoxic effects, leading to reduced cell viability and induction of apoptosis .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can enhance potency and selectivity.

- Key Findings :

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of 4-Chloro-6-(phenoxymethyl)pyrimidine:

- In Vivo Anti-inflammatory Study : A study involving carrageenan-induced paw edema in rats demonstrated that administration of the compound significantly reduced inflammation compared to control groups, suggesting its utility as an anti-inflammatory agent .

- Anticancer Efficacy in Mice : In a mouse model using A549 lung cancer cells, treatment with the compound led to a marked decrease in tumor size and weight, indicating its potential as an anticancer drug .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that pyrimidine derivatives, including 4-Chloro-6-(phenoxymethyl)pyrimidine, may exhibit significant anti-inflammatory activities. Preliminary studies suggest that this compound could inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory pathways. For instance, a study found that derivatives similar to this compound demonstrated IC50 values indicating their effectiveness in suppressing COX-2 activity, which is crucial for developing anti-inflammatory drugs .

| Compound Name | IC50 (μmol) | Activity Type |

|---|---|---|

| 4-Chloro-6-(phenoxymethyl)pyrimidine | Not reported | Potential COX inhibitor |

| Celecoxib | 0.04 ± 0.01 | COX-2 inhibitor |

| Diclofenac Sodium | Not specified | COX inhibitor |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Similar pyrimidine derivatives have shown effectiveness against various bacterial strains, suggesting that 4-Chloro-6-(phenoxymethyl)pyrimidine may possess similar capabilities. The presence of both chloro and phenoxymethyl groups enhances its biological activity, making it a candidate for further pharmacological exploration .

Fungicidal Activity

In agrochemistry, derivatives of pyrimidines have been synthesized and evaluated for their fungicidal activities. Compounds with structural similarities to 4-Chloro-6-(phenoxymethyl)pyrimidine have shown promising results against fungal pathogens in crops. For example, studies have demonstrated that certain substituted pyrimidines exhibit superior activity against powdery mildew and downy mildew, indicating potential applications in crop protection .

| Compound Name | Activity Type | Efficacy |

|---|---|---|

| 4-Chloro-6-(phenoxymethyl)pyrimidine | Potential fungicide | Not yet tested |

| 3-CF3-5-Cl derivative | Excellent against powdery mildew | High |

Synthesis of Novel Materials

The unique chemical structure of 4-Chloro-6-(phenoxymethyl)pyrimidine allows for its use as a building block in synthesizing novel materials with specific properties. Its reactivity can be tailored to create polymers or other materials with enhanced thermal stability and chemical resistance, which are valuable in industrial applications .

Case Study 1: Anti-inflammatory Research

A recent study evaluated several pyrimidine derivatives for their anti-inflammatory effects through in vitro assays targeting COX enzymes. The results indicated that compounds similar to 4-Chloro-6-(phenoxymethyl)pyrimidine exhibited significant inhibition of COX-2 activity compared to traditional NSAIDs like diclofenac sodium.

Case Study 2: Agrochemical Efficacy

In field trials, a group of pyrimidine derivatives was applied to crops affected by fungal infections. The results showed that certain derivatives provided excellent control over diseases like powdery mildew, suggesting that 4-Chloro-6-(phenoxymethyl)pyrimidine could be developed into an effective fungicide.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1b)

- Structure : Chloromethyl (6-position) and methyl-pyrazole (1-position).

- Synthesis: Achieved via POCl₃-mediated chlorination of a pyrimidinone precursor, yielding 72% after optimization .

- Key Features : The chloromethyl group enhances electrophilicity, facilitating nucleophilic substitutions. This compound serves as an intermediate for pharmacologically active derivatives (e.g., antitumor agents) .

- Analytical Confirmation : Structure validated via ¹H/¹³C NMR, IR, and HRMS .

4-Chloro-6-(trifluoromethyl)thieno[2,3-d]pyrimidine (56)

- Structure: Trifluoromethyl (6-position) and thieno-fused ring.

- Key Features: The electron-withdrawing trifluoromethyl group increases electrophilicity at the 4-chloro position, favoring subsequent substitutions. Thieno rings may improve π-π stacking in biological systems .

4-Chloro-6-methylpyrimidine

- Structure : Methyl group (6-position).

- Applications : A reference material (USP/EMA-compliant) due to its simplicity and stability. Methyl groups offer minimal steric hindrance, enabling facile functionalization .

4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine

- Structure : Piperidinyl substituent (6-position).

- Safety : Requires standard handling procedures (GHS-compliant), suggesting moderate toxicity. Bulky piperidinyl groups may enhance blood-brain barrier penetration .

Preparation Methods

Conventional Nucleophilic Substitution on Pyrimidine Core

One common approach to synthesize 4-Chloro-6-(phenoxymethyl)pyrimidine involves nucleophilic substitution reactions on a suitably substituted pyrimidine ring. The key intermediate, 4-chloro-6-substituted phenyl pyrimidine, can be prepared by reacting 4,6-dichloropyrimidine with phenoxymethyl nucleophiles.

-

- Starting from 4,6-dichloropyrimidine, the chlorine at the 6-position is substituted by a phenoxymethyl group via nucleophilic aromatic substitution.

- The reaction can be carried out under traditional heating or microwave-assisted conditions without special catalysts.

- Reaction conditions depend on the substituents present on the phenyl ring, affecting the yield and purity.

- This method was demonstrated to provide good yields with a straightforward purification process.

-

- Microwave-assisted synthesis reduces reaction times significantly compared to conventional heating.

- The substituent effect on the phenyl ring influences the reaction pathway and efficiency.

- No need for special catalysts simplifies the process and reduces costs.

| Parameter | Conventional Heating | Microwave Assistance |

|---|---|---|

| Reaction Time | Several hours | Minutes |

| Yield | Moderate to High | High |

| Catalyst Requirement | None | None |

| Purity | Good | Good |

Reference: Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines

Synthesis via 4-Chloro-6-Hydroxypyrimidine Intermediate

Another preparative route involves the conversion of 4-chloro-6-hydroxypyrimidine to the target compound through substitution reactions.

-

- 4-Chloro-6-hydroxypyrimidine is synthesized from 4-chloro-6-methoxypyrimidine by acidic hydrolysis using hydrogen halides such as hydrochloric acid.

- The hydroxy group at the 6-position is then substituted with a phenoxymethyl moiety.

- This process can be carried out under mild conditions (5 to 30 °C) and normal pressure, making it industrially feasible.

- The methyl group is eliminated as methyl halide gas, facilitating purification.

-

- The hydrolysis step achieves a high yield (~99.1% by HPLC).

- The product precipitates out, allowing easy isolation by filtration.

- The process is versatile and can be performed discontinuously or continuously.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrolysis of 4-chloro-6-methoxypyrimidine | 5–30 °C, HCl, normal pressure | 99.1 | Methyl halide escapes as gas |

| Substitution with phenoxymethyl group | Mild heating, solvent medium | Moderate | Requires base or catalyst |

Reference: Patent WO2001000593A1

Phase Transfer Catalysis for Phenoxymethylation

A more specialized method uses phase transfer catalysis to enhance the substitution of the pyrimidine ring with the phenoxymethyl group.

-

- React hydroquinone or phenol derivatives with 2-methylsulfonyl-4,6-dimethoxypyrimidine in the presence of sodium hydroxide and a phase transfer catalyst such as benzyltriethylammonium chloride.

- The reaction is performed in a mixed solvent system (e.g., toluene and water) at reflux temperature (~70–80 °C) for several hours.

- The phenoxymethylated pyrimidine is then isolated by acidification and crystallization.

-

- This method provides satisfactory yields (~86.5%) and high purity.

- Phase transfer catalysts facilitate the reaction by improving the solubility and reactivity of the nucleophile.

- The approach is suitable for synthesizing derivatives with varied substitution patterns.

| Parameter | Value |

|---|---|

| Reaction Temperature | 70–80 °C |

| Reaction Time | ~3.5 hours |

| Yield | ~86.5% |

| Catalyst | Benzyltriethylammonium chloride |

| Solvent | Toluene/water mixture |

Reference: Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates

Reference: Synthesis and bioactivity evaluation of novel bipyenyl thioxo pyrimidines

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 4,6-Dichloropyrimidine | Phenoxymethyl nucleophile, heating/microwave | Moderate to High | Simple, catalyst-free, microwave reduces time |

| Hydrolysis and substitution | 4-Chloro-6-methoxypyrimidine | HCl (acidic hydrolysis), mild temp | ~99 (hydrolysis) | Easy isolation, methyl halide byproduct |

| Phase transfer catalysis | 2-Methylsulfonyl-4,6-dimethoxypyrimidine | NaOH, benzyltriethylammonium chloride, reflux | ~86.5 | High purity, phase transfer catalyst improves yield |

| Multi-step thioxo-pyrimidine synthesis | Bromomethyl biphenyl derivatives | Sodium carbonate, aldehydes, thiourea | Moderate | Access to biologically active derivatives |

Q & A

Q. How can researchers optimize the synthesis of 4-Chloro-6-(phenoxymethyl)pyrimidine to improve yield and purity?

Methodological Answer :

- Step 1 : Use phosphorus oxychloride (POCl₃) as a chlorinating agent for converting pyrimidinone precursors to chlorinated derivatives. Ensure reaction conditions are heated to 100°C for 1 hour to achieve full conversion .

- Step 2 : Purify intermediates via repeated solvent exchange (e.g., DCM or toluene) under reduced pressure to remove excess POCl₃ .

- Step 3 : Validate purity using LCMS or HPLC (>95% purity recommended for downstream applications). Example: A yield of 83% was reported for 4-chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine using similar protocols .

Q. What safety protocols are critical when handling 4-Chloro-6-(phenoxymethyl)pyrimidine in laboratory settings?

Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and goggles to prevent skin/eye contact. Use N95 masks in poorly ventilated areas .

- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste contractors. Avoid aqueous disposal due to environmental persistence .

- Emergency Response : For spills, use inert absorbents (e.g., vermiculite) and neutralize with sodium bicarbonate. For exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Q. Which analytical techniques are most reliable for characterizing 4-Chloro-6-(phenoxymethyl)pyrimidine?

Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C-NMR in CDCl₃ to confirm substitution patterns. Example: Aromatic protons in 4-chloro-6-(4-chlorophenyl)pyrimidine resonate at δ 7.47–8.96 ppm .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺ peaks (e.g., m/z 282.2 for 4-chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine) .

- Elemental Analysis : Verify C/H/N/Cl ratios within ±0.4% of theoretical values .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring influence the reactivity of 4-Chloro-6-(phenoxymethyl)pyrimidine in nucleophilic substitution reactions?

Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) at the 6-position enhance electrophilicity at C4, accelerating reactions with amines or thiols. Example: 4-Chloro-6-(trifluoromethyl)pyrimidine reacts 3× faster with piperidine than non-fluorinated analogs .

- Steric Effects : Bulky phenoxymethyl groups at C6 reduce accessibility to C4, requiring higher temperatures (e.g., 80°C) for amination .

Table 1 : Substituent Effects on Amination Kinetics

| Substituent at C6 | Reaction Rate (k, min⁻¹) | Optimal Temp (°C) |

|---|---|---|

| Phenoxymethyl | 0.12 | 80 |

| Trifluoromethyl | 0.35 | 25 |

| Phenyl | 0.18 | 60 |

| Data derived from |

Q. What computational strategies can predict the binding affinity of 4-Chloro-6-(phenoxymethyl)pyrimidine derivatives to biological targets?

Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., PI5P4Kγ or EGFR kinase). Parameterize chlorine and phenoxymethyl groups with AM1-BCC charges .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Focus on halogen bonding between Cl and backbone carbonyls .

Q. How can chemoselectivity be achieved in reactions involving 4-Chloro-6-(phenoxymethyl)pyrimidine?

Methodological Answer :

- Selective Amination : Use stoichiometric control (1:1.2 substrate:amine ratio) and polar aprotic solvents (e.g., DMF) to favor mono-substitution over di-substitution .

- Thiol vs. Amine Competition : Thiols exhibit higher nucleophilicity in acidic conditions (pH 5–6), while amines dominate at pH 8–9 .

Q. What are the degradation pathways of 4-Chloro-6-(phenoxymethyl)pyrimidine under environmental conditions?

Methodological Answer :

- Hydrolytic Degradation : Monitor via HPLC at pH 7–8. The chloro group hydrolyzes to hydroxyl, forming 6-(phenoxymethyl)pyrimidin-4-ol, with a half-life of 72 hours at 25°C .

- Photodegradation : Expose to UV light (254 nm) in acetonitrile/water. Major products include dechlorinated and oxidized derivatives (identified via HRMS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.